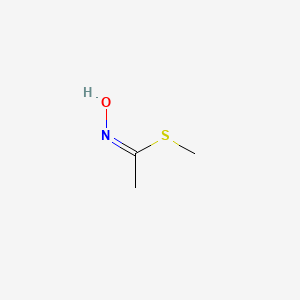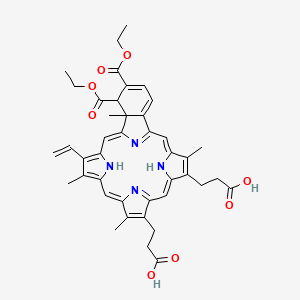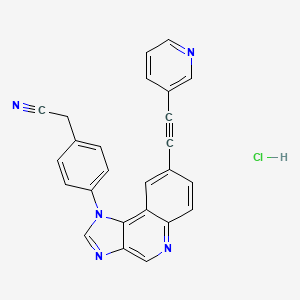
Methyl thioacetohydroxamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl thioacetohydroxamate, also known as 1-(methylthio)acetaldehyde oxime, is a chemical compound with the molecular formula CH₃C(:NOH)SCH₃ and a molecular weight of 105.16 g/mol . It is a metabolite of methomyl and thiodicarb, which are N-methylcarbamate insecticides . This compound is known for its applications in pesticide residue analysis and its role as a chemical transformation product .
准备方法
The synthesis of methyl thioacetohydroxamate involves the reaction of methylthioacetaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine reacting in an aqueous or alcoholic medium to form the oxime. The reaction can be represented as follows:
CH3SCH2CHO+NH2OH→CH3SCH2CH=NOH+H2O
化学反应分析
Methyl thioacetohydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oximes .
科学研究应用
Methyl thioacetohydroxamate has several scientific research applications:
Pesticide Residue Analysis: It is used as a standard for analyzing pesticide residues in various samples.
Biochemical Research: The compound serves as a biochemical tool for studying the metabolism of N-methylcarbamate insecticides.
Chemical Synthesis: It is used in the synthesis of other chemical compounds, particularly in the development of herbicide safeners.
作用机制
The mechanism of action of methyl thioacetohydroxamate involves its interaction with specific molecular targets. As a metabolite of methomyl and thiodicarb, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing prolonged nerve stimulation and eventual paralysis of pests .
相似化合物的比较
Methyl thioacetohydroxamate can be compared with other similar compounds, such as:
Methomyl: A carbamate insecticide with a similar mode of action but different chemical structure.
Thiodicarb: Another N-methylcarbamate insecticide that shares metabolic pathways with this compound.
Aldicarb: A carbamate insecticide with a similar mechanism of action but different applications.
The uniqueness of this compound lies in its specific use in pesticide residue analysis and its role as a metabolite of methomyl and thiodicarb .
属性
CAS 编号 |
19125-12-3 |
|---|---|
分子式 |
C3H7NOS |
分子量 |
105.16 g/mol |
IUPAC 名称 |
methyl (1Z)-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |
InChI 键 |
TYEVWCPZVQACAE-ARJAWSKDSA-N |
手性 SMILES |
C/C(=N/O)/SC |
规范 SMILES |
CC(=NO)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B10783569.png)

![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)
![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783600.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783607.png)
![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)

![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783658.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783664.png)
![(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783674.png)
![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B10783678.png)
